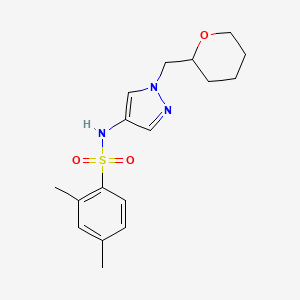

2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Description

2,4-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a 2,4-dimethylphenyl sulfonamide group linked to a pyrazole ring substituted with a tetrahydropyran (THP)-methyl moiety. This compound is structurally distinguished by the tetrahydropyran-protected pyrazole, which enhances its stability and modulates solubility, and the 2,4-dimethylbenzenesulfonamide group, a common pharmacophore in enzyme inhibitors . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions between pyrazole boronate esters and halogenated aniline intermediates, followed by sulfonamide formation .

Properties

IUPAC Name |

2,4-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13-6-7-17(14(2)9-13)24(21,22)19-15-10-18-20(11-15)12-16-5-3-4-8-23-16/h6-7,9-11,16,19H,3-5,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCOSCFHNZRVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a sulfonamide derivative notable for its complex structure, which combines a benzenesulfonamide moiety with a pyrazole ring and a tetrahydropyran substituent. This compound has gained attention in medicinal chemistry due to the broad range of biological activities typically associated with sulfonamides, including potential applications as antibiotics and in drug development.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of 349.4 g/mol. The structural complexity arises from the integration of various functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 2034374-71-3 |

While specific mechanisms of action for 2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide are not fully elucidated, it is hypothesized that the compound interacts with various biological targets due to its structural features. Pyrazole derivatives are known for their pharmacological properties, including:

- Anti-inflammatory effects

- Analgesic properties

- Antimicrobial activity

These activities are often linked to the modulation of enzymatic pathways and receptor interactions within biological systems.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in targeting specific receptors and enzymes. For instance, compounds similar to 2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide have been evaluated for their inhibitory effects on the ALK5 receptor, which is implicated in cancer and fibrotic diseases. One study reported that related pyrazole derivatives inhibited ALK5 autophosphorylation with IC50 values as low as 25 nM, demonstrating significant antitumor efficacy in vivo without notable toxicity .

Comparative Analysis

The biological activity of 2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide | Similar pyrazole and tetrahydropyran moieties | Lacks trifluoromethoxy group |

| N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide | Similar structure with trifluoromethyl group | Different electronic properties due to trifluoromethyl group |

| N-(1-methylpyrazolyl)-benzenesulfonamide | Simple pyrazole linked to benzenesulfonamide | Less complex; lacks tetrahydropyran |

Comparison with Similar Compounds

4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide

- Substituents : 3-Trifluoromethylbenzyl group on pyrazole; 4-methylbenzenesulfonamide.

4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide

N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide

- Substituents : Chlorobenzyl and benzotriazole groups.

- Key Differences : The acetamide linker and benzotriazole group expand the molecule’s conformational flexibility, contrasting with the rigid sulfonamide core of the target compound .

Functional and Application Comparisons

- Enzyme Inhibition: Sulfonamides like the target compound are often explored as noncovalent protease inhibitors due to their ability to occupy hydrophobic pockets. For example, THP-methyl substitution may mimic natural substrates in enzymes such as N-myristoyltransferase .

- Thermal Stability : The THP group confers higher thermal stability (e.g., melting points >170°C in related compounds) compared to benzyl-substituted analogues .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | THF or DCM |

| Base | Triethylamine (1.1 eq) |

| Temperature | 0°C → RT, 12–24 hrs |

| Yield | 60–75% (post-purification) |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR in DMSO-d6 or CDCl3 to confirm regiochemistry of the pyrazole and tetrahydro-2H-pyran moieties. Key signals include:

- LC-MS : Confirm molecular ion [M+H] with <2 ppm mass error.

- X-ray Crystallography : Use SHELXL for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves sulfonamide bond geometry and pyran ring conformation .

Advanced: How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT. To address this:

Benchmark Computational Methods : Use B3LYP/6-311+G(d,p) for gas-phase optimization, then apply implicit solvent models (e.g., PCM for DMSO) .

Compare Torsional Angles : Focus on the tetrahydro-2H-pyran ring and sulfonamide linkage. Deviations >5° suggest environmental influences.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) in the crystal lattice using CrystalExplorer .

Q. Example Case :

| Parameter | X-ray (Experimental) | DFT (Gas Phase) |

|---|---|---|

| S–N Bond Length | 1.62 Å | 1.59 Å |

| Pyran Chair Conformation | Yes | Distorted |

Advanced: How to design structure-activity relationship (SAR) studies targeting the pyrazole and tetrahydro-2H-pyran moieties?

Methodological Answer:

- Functional Group Modifications :

- Assay Selection :

- Enzymatic Assays : Use fluorescence polarization for binding affinity (Kd).

- Cellular Uptake : Measure logP via shake-flask method (octanol/water) and correlate with cytotoxicity (IC50 in HepG2 cells).

Q. SAR Design Table :

| Modification | Assay Type | Expected Impact |

|---|---|---|

| Pyrazole C3–NO2 | Enzymatic (Kd) | ↑ Binding affinity |

| Pyran → Oxane | logP Measurement | ↓ Hydrophobicity |

Advanced: How to troubleshoot low yields (<30%) in sulfonamide coupling reactions?

Methodological Answer:

Low yields often stem from side reactions (e.g., sulfonate ester formation) or incomplete amine activation. Solutions include:

Activation of Amine : Pre-stir the pyrazole-amine with TEA (1.2 eq) in THF for 30 mins before adding sulfonyl chloride.

Temperature Control : Add sulfonyl chloride at 0°C to minimize hydrolysis.

Byproduct Analysis : Use -NMR (if fluorinated analogs) or IR to detect sulfonate esters (C=O stretch ~1750 cm⁻¹) .

Advanced: What computational strategies predict the compound’s solubility and membrane permeability?

Methodological Answer:

- Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) with parameters for DMSO and water.

- Permeability : Apply the Lipinski Rule of Five and Molinspiration’s topological polar surface area (tPSA). For this compound:

Advanced: How to validate purity when HPLC shows a single peak but 1H^1H1H-NMR reveals impurities?

Methodological Answer:

- HPLC Method Optimization : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile (gradient: 5% → 95% ACN over 20 mins). Adjust to resolve polar byproducts.

- NMR Solvent Screening : Dissolve the compound in CD3OD to detect residual THF (δ 3.7 ppm) or DCM (δ 5.3 ppm) .

Advanced: How to address challenges in X-ray refinement for high-resolution or twinned data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.